molecular formula C18H16FN3O4 B4501971 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide

Cat. No.: B4501971
M. Wt: 357.3 g/mol
InChI Key: BSPYMKALXPLMIT-UHFFFAOYSA-N
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Description

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide is a complex organic compound featuring a pyridazinone core substituted with a fluoro-methoxyphenyl group and a furylmethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluoro-methoxyphenyl group and the furylmethyl acetamide moiety. Common reagents used in these reactions include fluorobenzene derivatives, methoxy compounds, and acetamide precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with altered functional groups.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro-methoxyphenyl group and furylmethyl acetamide moiety differentiate it from other pyridazinone derivatives, potentially leading to unique applications and effects.

Properties

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-25-12-4-5-14(15(19)9-12)16-6-7-18(24)22(21-16)11-17(23)20-10-13-3-2-8-26-13/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPYMKALXPLMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide
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2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide
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2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide
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2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide
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2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide
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2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-furylmethyl)acetamide

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